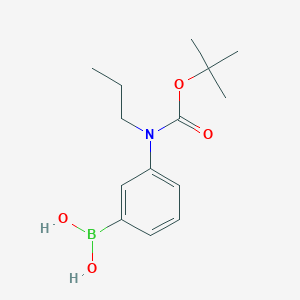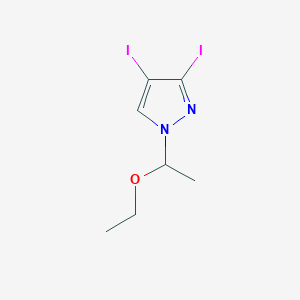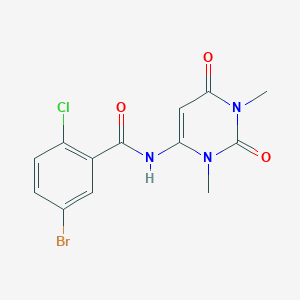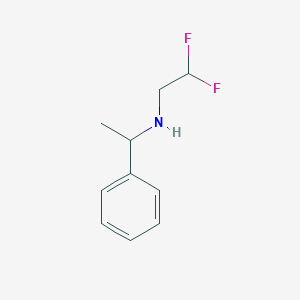
3-(N-BOC-N-Propylamino)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-BOC-N-Propylamino)phenylboronic acid is a derivative of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties. The BOC group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The propylamino linkage indicates an extension of the molecule to include a propyl group attached to an amino group. While the specific compound this compound is not directly discussed in the provided papers, the general class of phenylboronic acids and their derivatives are well-studied due to their interesting properties and potential applications in various fields, including sensors, drug design, and catalysis.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can be complex and often requires multiple steps. For example, the synthesis of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid involved a two-step process and was characterized by various spectroscopic methods . Similarly, the synthesis of macrocyclic boron compounds using 3-aminophenylboronic acid as a building block also involved a multi-step condensation process . These examples suggest that the synthesis of this compound would likely involve protection of the amino group, followed by the introduction of the propyl group and subsequent reactions to form the boronic acid moiety.
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives is often confirmed by X-ray diffraction, as seen in the study of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid . Density Functional Theory (DFT) calculations are also used to analyze the structure and confirm the experimental findings. The presence of substituents on the phenyl ring can influence the molecular conformation and the overall stability of the compound.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions. For instance, they can form complexes with sugars and other diol-containing compounds, which is a property exploited in the design of sensors . They are also used as catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines . The introduction of different substituents can significantly affect the reactivity and selectivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of a trifluoromethoxy group affects the acidity of the phenylboronic acids, which in turn can impact their reactivity and interactions with other molecules . NMR spectroscopy is commonly used to characterize these compounds, providing insights into their structural and electronic properties. The binding affinity of phenylboronic acids to various sugars and other potential receptor sites can also vary with pH, as demonstrated by the study of 3-(propionamido)phenylboronic acid .
Wissenschaftliche Forschungsanwendungen
Binary and Ternary Phenylboronic Acid Complexes
Phenylboronic acids, including derivatives like 3-(N-BOC-N-Propylamino)phenylboronic acid, are utilized for forming binary and ternary complexes with saccharides and Lewis bases. This has implications in the development of sensors and diagnostic tools. The formation of these complexes is significant in various systems and can dominate in solution over a wide pH range, indicating potential applications in biological sensing and molecular recognition (Bosch, Fyles, & James, 2004).
Affinity Chromatography
Phenylboronic acid bioconjugates have been developed for polyvalent immobilization of protein ligands in affinity chromatography. Such bioconjugates offer superior performance compared to traditional covalent immobilization methods, highlighting their utility in biochemical separations and purifications (Wiley et al., 2001).
Anomalous Binding Profile with N-acetylneuraminic Acid
Studies have shown the anomalous binding profile of phenylboronic acids with N-acetylneuraminic acid (Neu5Ac), suggesting selective recognition capabilities that could be exploited in the design of diagnostic tools for identifying specific sugar moieties on biological membranes (Otsuka et al., 2003).
Diagnostic and Therapeutic Applications
Research into phenylboronic acid-functionalized polymers has opened new directions for diagnostic and therapeutic applications, including glucose sensors and bio-separation applications. These polymers, termed 'boronolectins', mimic the natural lectins' ability to interact with carbohydrates, showing promise for versatile diagnostic and therapeutic targets (Matsumoto, Kataoka, & Miyahara, 2014).
Optical Modulation and Gene Transfection
The modification of polyethylene glycol-wrapped single-walled carbon nanotubes with phenyl boronic acids demonstrates the potential for saccharide recognition and optical modulation, which could be leveraged in developing biosensors and drug delivery systems. Additionally, phenylboronic acid-modified polyethylenimine shows enhanced gene delivery efficiency, indicating potential applications in gene therapy (Mu et al., 2012); (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
3-(N-BOC-N-Propylamino)phenylboronic acid is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves .
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-5-9-16(13(17)20-14(2,3)4)12-8-6-7-11(10-12)15(18)19/h6-8,10,18-19H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXFTYRVSOANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)



![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)



![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)